
trans-2-Fluoro-2-(4-fluorophenyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with fluorine atoms and a phenyl group
Preparation Methods
The synthesis of trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine typically involves cyclopropanation reactions. One method involves the use of cyclopropanization reactions followed by Hofmann degradation to obtain the desired compound . The reaction conditions often include the use of borine tetrahydrofuran or borine N,N-diethylaniline as reducing agents in CBS asymmetric reduction reactions .
Chemical Reactions Analysis
Trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms or the amine group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Scientific Research Applications
Trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine can be compared with other similar compounds, such as:
Trans-2-(3,4-difluorophenyl)cyclopropanamine: This compound has similar structural features but differs in the position and number of fluorine atoms.
Trans-2-(4-chloro-3-fluorophenyl)cyclopropanamine: This compound has a chlorine atom in addition to the fluorine atoms, leading to different chemical properties.
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1S,2S)-2-fluoro-2-(4-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-1-6(2-4-7)9(11)5-8(9)12/h1-4,8H,5,12H2/t8-,9-/m0/s1 |
InChI Key |
JCUGJWBVZNWAIJ-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=C(C=C2)F)F)N |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


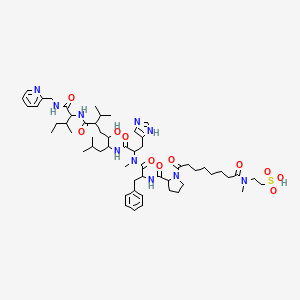
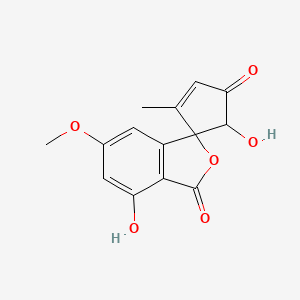
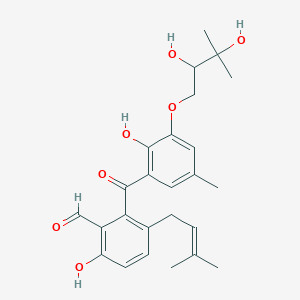

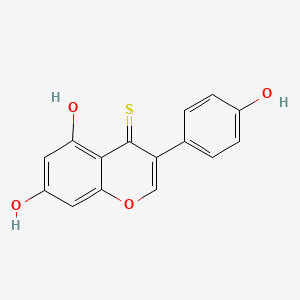
![2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethyl-propan-2-ylazanium](/img/structure/B10853456.png)

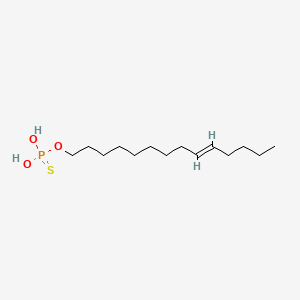
![butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium](/img/structure/B10853461.png)
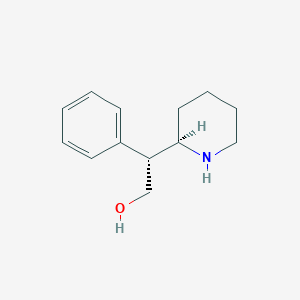
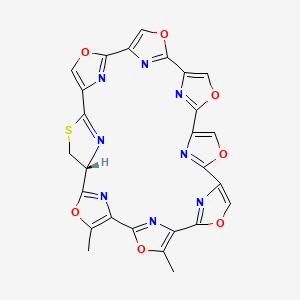
![(2r,3s,5r,7s)-2-(Pyridin-3-Yl)-1-Azatricyclo[3.3.1.1~3,7~]decane](/img/structure/B10853469.png)
![2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium](/img/structure/B10853477.png)

